molecular formula C14H20N2O B5778359 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide

2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide

Cat. No. B5778359
M. Wt: 232.32 g/mol
InChI Key: KQJWUIZYUJXQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CYCLOPS, and its chemical formula is C16H22N2O. CYCLOPS is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

CYCLOPS inhibits 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide by binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This leads to an increase in insulin signaling and glucose uptake, which can improve glucose homeostasis in diabetic patients. In addition, CYCLOPS has been shown to inhibit the activity of several other protein tyrosine phosphatases, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
CYCLOPS has been shown to improve glucose homeostasis in diabetic animal models by increasing insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue. It has also been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. However, further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of CYCLOPS.

Advantages and Limitations for Lab Experiments

CYCLOPS has several advantages for lab experiments, including its potency and selectivity for 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide, as well as its availability for commercial use. However, CYCLOPS also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dose and duration of treatment.

Future Directions

There are several potential future directions for research on CYCLOPS. One area of interest is the development of new drugs based on the structure of CYCLOPS, which may have improved potency and selectivity for 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide. Another area of interest is the investigation of the anti-inflammatory and anti-cancer properties of CYCLOPS, which may lead to the development of new therapies for these conditions. Finally, further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of CYCLOPS, in order to advance its potential therapeutic applications.

Synthesis Methods

The synthesis of CYCLOPS involves a multi-step process that includes the reaction of 2-bromocyclohexanone with 6-methyl-2-pyridinecarboxaldehyde in the presence of a base, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained after purification by column chromatography. The synthesis of CYCLOPS has been optimized to improve yield and purity, and it is now available for commercial use.

Scientific Research Applications

CYCLOPS has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of 2-cyclohexyl-N-(6-methyl-2-pyridinyl)acetamide, which is involved in the regulation of insulin signaling and glucose homeostasis. This makes CYCLOPS a potential therapeutic target for the treatment of diabetes and other metabolic disorders. In addition, CYCLOPS has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-6-5-9-13(15-11)16-14(17)10-12-7-3-2-4-8-12/h5-6,9,12H,2-4,7-8,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJWUIZYUJXQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclohexyl-N-(6-methylpyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.